cis-12-Octadecenoic acid

概要

説明

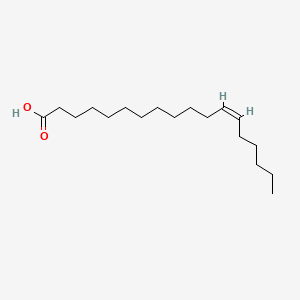

cis-12-Octadecenoic acid, also known as petroselinic acid, is a monounsaturated fatty acid with the chemical formula C18H34O2. It is characterized by a cis double bond at the 12th carbon position in its 18-carbon chain. This compound is naturally found in various plant oils, particularly in the seeds of parsley, coriander, and fennel .

準備方法

Synthetic Routes and Reaction Conditions: cis-12-Octadecenoic acid can be synthesized through the hydration of linoleic acid, which involves the addition of a hydroxyl group to the 12th carbon position. This reaction is typically catalyzed by linoleate hydratase enzymes found in certain bacteria .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from plant oils. The seeds of plants like parsley and coriander are pressed to obtain the oil, which is then subjected to processes such as saponification and distillation to isolate the fatty acid .

化学反応の分析

Types of Reactions: cis-12-Octadecenoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the double bond, leading to the formation of epoxides or hydroxylated derivatives.

Hydrogenation: The double bond can be hydrogenated to produce stearic acid.

Esterification: The carboxyl group can react with alcohols to form esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Hydrogenation: Catalysts such as palladium or nickel are used under hydrogen gas.

Esterification: Acid catalysts like sulfuric acid are used to facilitate the reaction with alcohols.

Major Products Formed:

Oxidation: Hydroxylated derivatives and epoxides.

Hydrogenation: Stearic acid.

Esterification: Various esters depending on the alcohol used.

科学的研究の応用

Chemical Properties and Classification

cis-12-Octadecenoic acid is classified as a long-chain fatty acid with the chemical formula and an average molecular weight of approximately 282.47 g/mol. It belongs to the class of organic compounds known as fatty acyls, specifically long-chain fatty acids, which are characterized by their aliphatic tails containing between 13 and 21 carbon atoms .

Nutritional Applications

Dietary Sources and Health Benefits:

this compound is commonly found in various dietary fats, including olive oil, avocados, and nuts. Its consumption has been associated with numerous health benefits:

- Cardiovascular Health: Studies indicate that diets rich in monounsaturated fats, particularly this compound, can lead to improved lipid profiles by reducing low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol levels .

- Anti-inflammatory Effects: Research has shown that this fatty acid can modulate inflammatory responses. For instance, it has been linked to the suppression of inflammatory bowel disease through its metabolites derived from gut microbiota .

Biochemical Applications

Metabolism and Enzyme Regulation:

Research indicates that this compound influences hepatic enzyme activities involved in lipid metabolism. In studies involving weanling mice fed diets high in this fatty acid, it was observed that it did not significantly alter the activity levels of key enzymes such as fatty acid synthetase and acetyl-CoA carboxylase compared to saturated fatty acids . This suggests a unique metabolic pathway for this compound that may have implications for dietary fat composition in animal feed.

Microbial Metabolites

Hydration Products:

Bacterial metabolism of this compound leads to various products with potential health benefits. For example:

- 10-Hydroxy-cis-12-octadecenoic Acid: This metabolite has shown promise in alleviating intestinal inflammation and modulating immune responses in animal models .

- Production by Gut Microbiota: Studies have demonstrated that certain gut bacteria can convert linoleic acid into 10-hydroxy-cis-12-octadecenoic acid, highlighting the role of gut microbiota in enhancing the health benefits of dietary fats .

Case Studies

-

Intestinal Inflammation Study:

A study explored the effects of 10-hydroxy-cis-12-octadecenoic acid on spontaneous atopic dermatitis in NC/Nga mice. The results indicated that supplementation with this metabolite reduced plasma immunoglobulin E levels and improved skin conditions, suggesting its potential as an anti-allergic agent . -

Bacterial Transformation:

Research on Enterococcus faecalis indicated its ability to hydrate linoleic acid into beneficial products like 10-hydroxy-cis-12-octadecenoic acid. This transformation could be harnessed for developing functional foods aimed at improving gut health .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Nutritional Health | Cardiovascular benefits and lipid profile improvement | Reduces LDL cholesterol; increases HDL cholesterol |

| Anti-inflammatory Effects | Modulation of inflammatory responses | Suppresses inflammatory bowel disease via gut metabolites |

| Biochemical Regulation | Influence on liver enzyme activities | Minimal impact on key metabolic enzymes compared to saturated fats |

| Microbial Metabolism | Production of beneficial metabolites by gut bacteria | Conversion of linoleic acid to anti-inflammatory compounds |

作用機序

The mechanism of action of cis-12-Octadecenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a ligand for certain receptors, modulating signaling pathways involved in inflammation and cell proliferation .

類似化合物との比較

Oleic Acid (cis-9-Octadecenoic Acid): Similar in structure but with the double bond at the 9th carbon position.

Linoleic Acid (cis,cis-9,12-Octadecadienoic Acid): Contains two double bonds at the 9th and 12th positions.

Stearic Acid (Octadecanoic Acid): A saturated fatty acid with no double bonds.

Uniqueness: cis-12-Octadecenoic acid is unique due to its specific double bond position, which imparts distinct physical and chemical properties. This positional isomerism affects its reactivity and biological activity, making it valuable for specific applications in research and industry .

生物活性

Introduction

Cis-12-octadecenoic acid, commonly known as oleic acid, is a monounsaturated fatty acid that plays a significant role in various biological processes. Its derivatives, particularly 10-hydroxy-cis-12-octadecenoic acid (HYA), have been identified as important metabolites with notable biological activities. This article explores the biological activity of this compound and its metabolites, focusing on their roles in cellular mechanisms, metabolism, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a carbon chain of 18 carbon atoms with a single double bond located at the 12th carbon position. Its molecular formula is , and it is classified as an omega-9 fatty acid. The structure can be represented as follows:

1. Gut Microbial Metabolite

Recent studies have highlighted the biological significance of HYA, a gut microbial metabolite derived from linoleic acid. HYA has been shown to exert protective effects on intestinal epithelial cells by enhancing tight junction integrity, which is crucial for maintaining gut barrier function. It achieves this by:

- Suppressing Inflammatory Responses: HYA reduces tumor necrosis factor-alpha (TNF-α) induced changes in tight junction-related proteins such as occludin and zonula occludens-1 in Caco-2 cells .

- Regulating Gene Expression: It downregulates TNF receptor 2 (TNFR2) expression, which is associated with inflammatory pathways .

2. Metabolic Effects

The metabolism of this compound influences various hepatic enzyme activities related to lipid metabolism. Research indicates that diets high in this fatty acid do not significantly alter the activity levels of key enzymes such as:

- Fatty Acid Synthetase

- Malic Enzyme

- Acetyl-CoA Carboxylase

These findings suggest that while this compound is incorporated into liver lipids, it does not dramatically affect hepatic enzyme activities compared to other fatty acids .

3. Therapeutic Potential

The therapeutic potential of HYA has been explored in the context of non-alcoholic fatty liver disease (NAFLD) and liver fibrosis. Studies demonstrate that HYA administration improves liver histology in high-fat diet-induced mouse models by:

- Reducing Fibrosis: HYA treatment leads to decreased expression of fibrosis-related genes and attenuation of TGF-β signaling pathways in hepatic stellate cells .

- Improving Metabolic Profiles: The compound has been linked to ameliorating metabolic disorders related to obesity and liver dysfunction .

Case Study 1: Intestinal Barrier Function

In a study examining the effects of HYA on intestinal epithelial barrier impairment, researchers found that HYA administration significantly improved barrier function in Caco-2 cell cultures subjected to TNF-α stimulation. This was evidenced by enhanced expression of tight junction proteins and reduced permeability .

Case Study 2: Liver Fibrosis

Another pivotal study investigated the impact of HYA on liver fibrosis in mice fed a high-fat diet. Results indicated that HYA not only improved liver histology but also modulated gene expression related to extracellular matrix components, suggesting its role as a potential therapeutic agent for NAFLD/NASH .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(Z)-octadec-12-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7H,2-5,8-17H2,1H3,(H,19,20)/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEDXHIBHVMDST-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13126-37-9 | |

| Record name | 12-Octadecenoic acid, (12Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013126379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-OCTADECENOIC ACID, (12Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G18P32P8GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。